molecular formula C11H15N5 B7498906 N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Katalognummer B7498906
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: UIKSRKIYBZEYRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has shown promising results in preclinical studies and has been tested in clinical trials.

Wirkmechanismus

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine selectively inhibits JAK3, which is a key signaling molecule involved in the activation of immune cells. By blocking JAK3, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine reduces the production of cytokines and other pro-inflammatory molecules, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and psoriasis. In clinical trials, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been found to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis. N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to have a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is its selectivity for JAK3, which reduces the risk of off-target effects. However, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine may also have limitations in terms of its potency and pharmacokinetic properties. Further studies are needed to optimize the dosing and delivery of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. One area of interest is the use of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in combination with other therapies for autoimmune diseases. N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine may also have potential applications in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis. Further studies are needed to better understand the mechanism of action of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine and to optimize its therapeutic potential.

Synthesemethoden

The synthesis of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material is 3-methyl-1H-pyrazolo[3,4-b]pyridine, which is converted to the corresponding 6-chloro derivative. The 6-chloro derivative is then reacted with N-cyclopentyl-1,2,4-triazole-3-amine to form the desired product, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to inhibit JAK3 and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Clinical trials have also been conducted to evaluate the safety and efficacy of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in humans.

Eigenschaften

IUPAC Name

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-13-14-11-7-6-10(15-16(8)11)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKSRKIYBZEYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.